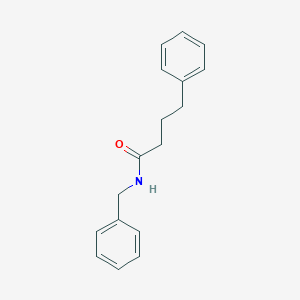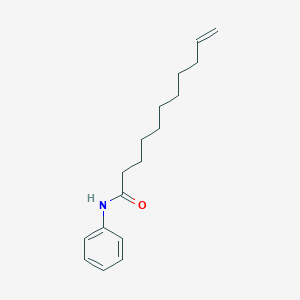
10-Undecenamide, N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenamide, N-phenyl- is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a derivative of 10-Undecenoic acid, an unsaturated fatty acid found in many natural sources. In
Mecanismo De Acción
The exact mechanism of action of 10-Undecenamide, N-phenyl- is still not fully understood. However, it is believed to disrupt the cell membrane of bacteria and fungi, leading to their death. The compound may also interfere with the synthesis of essential cellular components, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 10-Undecenamide, N-phenyl- has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant activities, which may have potential therapeutic applications. The compound has also been investigated for its ability to modulate the immune system and promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 10-Undecenamide, N-phenyl- in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of various antibacterial and antifungal agents. However, one limitation is that the compound may have cytotoxic effects on mammalian cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 10-Undecenamide, N-phenyl-. One area of interest is its potential use as a food preservative. Further studies are needed to determine its safety and efficacy in food applications. Another direction is the investigation of its therapeutic potential for various diseases, such as inflammatory bowel disease and skin infections. Additionally, the development of novel derivatives of 10-Undecenamide, N-phenyl- with improved properties may lead to new applications in various fields.
Conclusion:
In conclusion, 10-Undecenamide, N-phenyl- is a synthetic compound that has shown promising results in scientific research. Its broad-spectrum antimicrobial activity, anti-inflammatory and antioxidant properties, and potential therapeutic applications make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 10-Undecenamide, N-phenyl- involves the reaction of 10-Undecenoic acid with aniline in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 10-Undecenamide, N-phenyl- and water. The compound can be further purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
10-Undecenamide, N-phenyl- has been extensively studied for its antibacterial and antifungal properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The compound has also been investigated for its potential use as a food preservative due to its antimicrobial activity.
Propiedades
Número CAS |
29246-34-2 |
|---|---|
Nombre del producto |
10-Undecenamide, N-phenyl- |
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
N-phenylundec-10-enamide |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2,(H,18,19) |
Clave InChI |
SXITXMRODXGDBI-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=CC=CC=C1 |
SMILES canónico |
C=CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Otros números CAS |
29246-34-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
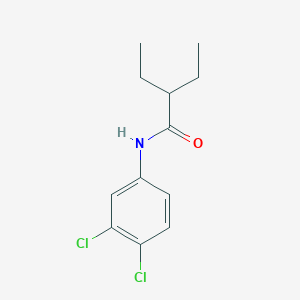
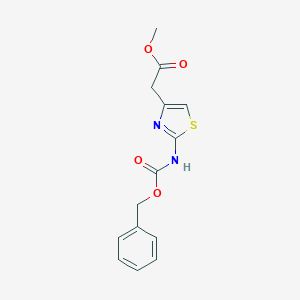
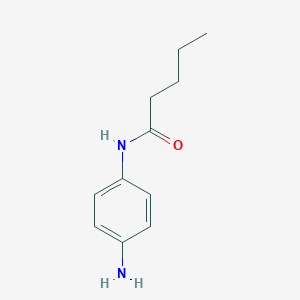
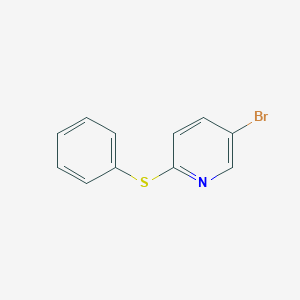
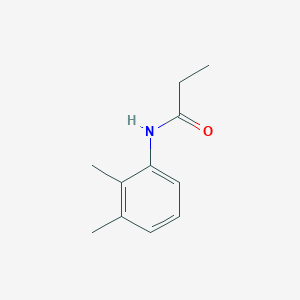
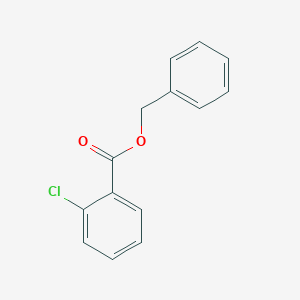
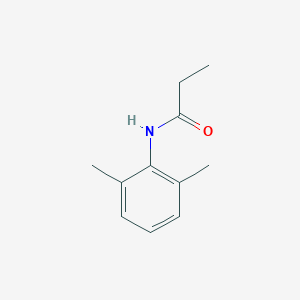
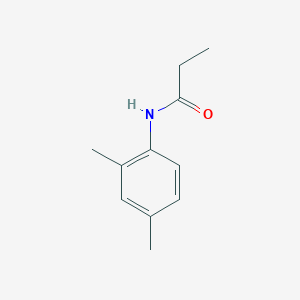
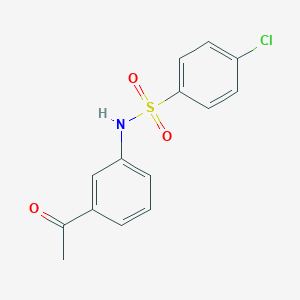
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
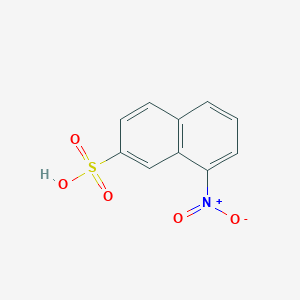
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)
